molecular formula C9H10FNO3S B3009743 3-Fluorosulfonyloxy-5,6,7,8-tetrahydroquinoline CAS No. 2408971-75-3

3-Fluorosulfonyloxy-5,6,7,8-tetrahydroquinoline

Cat. No. B3009743
CAS RN: 2408971-75-3
M. Wt: 231.24
InChI Key: VDDLYDGPNPRPGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated quinoline derivatives is a topic of interest due to their potential applications in medicinal chemistry. Paper describes a cascade three-component halosulfonylation of 1,7-enynes to synthesize 3,4-dihydroquinolin-2(1H)-ones. This process involves a sulfonyl radical-triggered addition and cyclization sequence, which could be relevant for the synthesis of "3-Fluorosulfonyloxy-5,6,7,8-tetrahydroquinoline" by potentially introducing a fluorosulfonyloxy group in a similar fashion.

Molecular Structure Analysis

The molecular structure of fluorinated quinolines is crucial for their biological activity. Paper discusses the synthesis of flumequine, a fluorinated quinoline with antibacterial properties, and its absolute configuration. The configuration is determined by X-ray crystallography of diastereoisomeric salts, which could be a technique applicable for analyzing the structure of "this compound."

Chemical Reactions Analysis

Fluorinated quinolines can undergo various chemical reactions due to the presence of reactive functional groups. Paper outlines the synthesis of 8-fluoro-3,4-dihydroisoquinoline and its subsequent transformations, including fluorine-amine exchange and reduction-alkylation reactions. These reactions could be indicative of the types of chemical transformations that "this compound" might undergo, such as substitutions or reductions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolines are influenced by their structure. Paper investigates the biochemical evaluation of 3-fluoromethyl-tetrahydroisoquinolines, including their ability to penetrate the blood-brain barrier (BBB). The study finds a correlation between lipophilicity and BBB permeability, suggesting that the physical properties such as lipophilicity of "this compound" could be important for its potential as a CNS drug candidate.

Scientific Research Applications

Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

3-Fluorosulfonyloxy tetrahydroquinolines, such as those studied in the series of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines, have been identified as potent and selective inhibitors of PNMT. These compounds are significant due to their potential to cross the blood-brain barrier, offering therapeutic possibilities in the central nervous system. The sulfones in these compounds, while more lipophilic, were found to be less potent than their corresponding sulfonamides (Grunewald et al., 2006).

Enzyme Inhibition and Antisecretory Activities

Tetrahydroquinolines, including the 3-Fluorosulfonyloxy variant, have shown considerable efficacy as enzyme inhibitors. Specifically, some compounds in this class have been effective in inhibiting (H+ + K+) ATPase, contributing to their potential as antisecretory agents. These findings have implications for the treatment of conditions like acid reflux or peptic ulcers (Uchida et al., 1989).

Histone Deacetylase Inhibition in Cancer Therapy

Certain 1-arylsulfonyl tetrahydroquinolines, including derivatives of 3-Fluorosulfonyloxy tetrahydroquinoline, have been developed as potent histone deacetylase (HDAC) inhibitors. These compounds have demonstrated significant cytotoxicity against cancer cells, particularly in prostate cancer, indicating their potential as anticancer agents (Liu et al., 2015).

Development of Fluorogenic Probes

3-Fluorosulfonyloxy tetrahydroquinoline derivatives have been explored in the synthesis of "caged" fluorophores for potential application in biological imaging. These compounds can undergo chemical transformations in the presence of specific metal ions, leading to fluorescence activation, which can be valuable in biomedical research (Aoki et al., 2008).

Synthesis of Biologically Active Alkaloids

Tetrahydroquinolines, including the 3-Fluorosulfonyloxy variant, are key structural features in several biologically active alkaloids. Methods for synthesizing these compounds, especially with specific substitutions, have medicinal chemistry applications, including the development of treatments for infectious diseases and cancer (Ryu, 2006).

properties

IUPAC Name

3-fluorosulfonyloxy-5,6,7,8-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3S/c10-15(12,13)14-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDLYDGPNPRPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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